N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative characterized by a spirocyclic 1,4-dioxaspiro[4.5]decan-2-ylmethyl substituent. This compound features:
- Sulfamoyl linkage: A sulfonamide group (SO₂NH) bridging the phenyl ring and the spirocyclic moiety.
- Spirocyclic substituent: The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group introduces a bicyclic ketal structure, which may enhance metabolic stability and lipophilicity compared to aromatic heterocycles.
- Isobutyramide tail: A branched alkylamide (C₃H₇CONH-) attached to the phenyl ring.
Properties
IUPAC Name |
N-[4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14(2)18(22)21-15-6-8-17(9-7-15)27(23,24)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,14,16,20H,3-5,10-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHJJRCPKOJZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common route includes the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then reacted with sulfonyl chloride to form the sulfonamide. This intermediate is further reacted with 4-aminophenyl isobutyramide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for electrophilic substitution often involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action for N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonamide derivatives bearing alternative substituents, as documented in recent studies.
Structural and Physicochemical Differences
Table 1: Key Structural and Elemental Comparisons
Key Observations:
Spirocyclic vs. Aromatic Substituents: The target compound’s spirocyclic group (C₉H₁₃O₂) contrasts with pyridine or isoxazole rings in analogs.
Oxygen Content : The spirocyclic ketal contributes two oxygen atoms, enhancing hydrophilicity compared to nitrogen-rich heterocycles like pyridine (e.g., compound in ).
Molecular Weight: The target compound (~433.5 g/mol) is lighter than pyridine- or isoindolinone-containing analogs (e.g., 493.53 g/mol in ), which may favor better bioavailability.
Pharmacopeial Standards and Relevance
- USP Sulfamethoxazole Related Compounds: Related Compound A (5-methylisoxazol-3-yl substituent) and Related Compound B (4-aminobenzenesulfonamide tail) are benchmarks for purity and activity . The target compound’s spirocyclic group may offer a novel mechanism to circumvent resistance observed in traditional sulfonamides.
Biological Activity
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a 1,4-dioxaspiro[4.5]decan moiety linked to a sulfamoyl group and an isobutyramide structure. This unique combination contributes to its potential pharmacological properties.
| Structural Feature | Description |
|---|---|
| Spirocyclic Structure | Provides rigidity and stability |
| Sulfamoyl Group | Enhances solubility and biological activity |
| Isobutyramide | Contributes to specific receptor interactions |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines in vitro.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes relevant in metabolic pathways.
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as receptors and enzymes. The spirocyclic structure enhances binding affinity, while the sulfamoyl group can form hydrogen bonds with active site residues.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may induce programmed cell death in cancer cells.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : Using precursors like 2-acetylcyclohexanone and ethylene glycol under acidic conditions.
- Introduction of the Sulfamoyl Group : Reacting the spirocyclic intermediate with sulfamide derivatives.
- Coupling with Isobutyramide : Finalizing the structure through acylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
